molecular formula C9H11NO2 B1267564 4-Amino-3,5-dimethylbenzoic acid CAS No. 4919-40-8

4-Amino-3,5-dimethylbenzoic acid

Cat. No. B1267564
CAS RN: 4919-40-8
M. Wt: 165.19 g/mol
InChI Key: NZEOOPXCKUWJDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

DIMBA can be synthesized through various methods, including the reaction of 3,5-dimethylbenzoic acid with ammonium acetate in acetic acid, and the reaction of 4-amino-3,5-dimethylbenzoyl chloride with ammonia.


Molecular Structure Analysis

The molecular weight of 4-Amino-3,5-dimethylbenzoic acid is 165.19 . The IUPAC name for this compound is 4-amino-3,5-dimethylbenzoic acid . The InChI code for this compound is 1S/C9H11NO2/c1-5-3-7 (9 (11)12)4-6 (2)8 (5)10/h3-4H,10H2,1-2H3, (H,11,12) and the InChI key is NZEOOPXCKUWJDQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Amino-3,5-dimethylbenzoic acid is a white crystalline solid that is soluble in water and organic solvents. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

    Agrochemicals and Dyestuffs

    • Summary of the Application : DIMBA can be used as an intermediate in the synthesis of agrochemicals and dyestuffs .
    • Methods of Application : In this context, DIMBA would be reacted with other compounds under controlled conditions to form the desired agrochemical or dyestuff .
    • Results or Outcomes : The resulting agrochemicals or dyestuffs could have a variety of properties and uses, depending on the other compounds used in the synthesis .

    Pharmacokinetics

    • Summary of the Application : DIMBA has high GI absorption and is BBB permeant, which means it can be used in drug design for targeting both peripheral and central nervous system disorders .
    • Methods of Application : The exact methods of application can vary greatly depending on the specific drug being developed. Generally, DIMBA would be incorporated into a larger molecule to form a drug compound .
    • Results or Outcomes : The resulting drugs could have a variety of therapeutic effects, depending on the other components of the drug molecule .

    Biochemistry

    • Summary of the Application : DIMBA is a well-known amino acid compound in biochemistry, and it can be used as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .
    • Methods of Application : In this context, DIMBA would be reacted with other compounds under controlled conditions to form the desired biochemical compound .
    • Results or Outcomes : The resulting biochemical compounds could have a variety of properties and uses, depending on the other compounds used in the synthesis .

Safety And Hazards

The safety information for 4-Amino-3,5-dimethylbenzoic acid indicates that it is a substance with a warning signal word . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-amino-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEOOPXCKUWJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284617
Record name 4-amino-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dimethylbenzoic acid

CAS RN

4919-40-8
Record name 4-Amino-3,5-dimethylbenzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 38033
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Record name 4919-40-8
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Record name 4-amino-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Zakrzewska, R Gawinecki, E Kolehmainen… - International Journal of …, 2005 - mdpi.com
Chemical shifts of the para carbon atoms, δ( 13 C-4), in a series of aromatic amines were used to calculate the σ p , σ R and σ R O substituent constants for different amino groups. 1-…
Number of citations: 23 www.mdpi.com
S Lang, JA Murphy - Chemical Society Reviews, 2006 - pubs.rsc.org
The azide group has a diverse and extensive role in organic chemistry, reflected in the power of azide anion as a strong nucleophile, the role of organic azides as excellent substrates …
Number of citations: 256 pubs.rsc.org
B Liu, M Fang, S Jie, Z Bu, BG Li - Chinese Journal of Polymer Science, 2016 - Springer
A series of nickel(II) α-diimine complexes with strong electron-withdrawing carboxyl groups, having reactive hydrogen atoms, were prepared and used as precatalysts for ethylene …
Number of citations: 10 link.springer.com
FC Favre-Besse, O Poirel, T Bersot… - European Journal of …, 2014 - Elsevier
Vesicular Glutamate Transporters (VGLUTs) allow the loading of presynapic glutamate vesicles and thus play a critical role in glutamatergic synaptic transmission. VGLUTs have proved …
Number of citations: 24 www.sciencedirect.com
L Sun, P Nie, L Luan, P Herdewijn, YT Wang - European Journal of …, 2023 - Elsevier
Application of chemotherapeutic agents to inhibit the HIV replication process has brought about a significant metamorphosis in the landscape of AIDS. Substantial declines in morbidity …
Number of citations: 3 www.sciencedirect.com
KG Ihrman - 1957 - search.proquest.com
Hayashiº discovered this rearrangement when, in an attempted synthesis of l, 4-dihydroxy-5-methylanthraquinone, he condensed 3-methylphthalic anhydride with p-chloroani-sole in …
Number of citations: 3 search.proquest.com
RL Chrzanowski - 1971 - search.proquest.com
STUDIES OF THE ONE CARBON UNIT TRANSFER REACTION OF QUINOLINE AND QUINOXALINE MODELS FOR N(5), N(10)-METHYLENE-5,6,7,8-TETRAHYDROFOLIC ACID …
Number of citations: 3 search.proquest.com
DL Fishel - 1959 - search.proquest.com
Preparation and Purificati on of Dibasic Aoids...... Synthesis of 2-bromo-5-nitroterephthalio acid, Method I. Symthesis of 2-bromo-5-nitroterephthalic acid, Method II. Synthesis of 2-chloro-…
Number of citations: 3 search.proquest.com
J Guillemont, E Pasquier, P Palandjian… - Journal of medicinal …, 2005 - ACS Publications
This paper reports the synthesis and the antiviral properties of new diarylpyrimidine (DAPY) compounds as nonnucleoside reverse transcriptase inhibitors (NNRTIs). The synthesis …
Number of citations: 160 pubs.acs.org
RF Tietz - 1954 - kuscholarworks.ku.edu
Modified Schmidt Reaction of p-Methoxybenzhydrol (VIII)•••••••••••••••••••• Modified Schmidt Reaction of p-Ethoxybenzhydrol•••••••••••••••••••••••••••• Trial Oxidations of p-Tolualdehyde and …
Number of citations: 0 kuscholarworks.ku.edu

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